2-Bromo-3,3-dimethylbut-1-ene
Description
Chemical Structure and Properties
2-Bromo-3,3-dimethylbut-1-ene (CAS: 33693-77-5) is an aliphatic bromoalkene with the molecular formula C₆H₁₁Br. Its structure features a bromine atom at the second carbon and two methyl groups on the third carbon, creating significant steric hindrance . The compound is polar due to the electronegative bromine atom and exhibits high reactivity in nucleophilic substitution and elimination reactions, particularly with water, alcohols, and acetals . The steric bulk from the methyl groups stabilizes the molecule against certain degradation pathways, though it also limits accessibility to the reactive β-hydrogens .
Applications This compound is primarily used as an intermediate in organic synthesis, including the preparation of substituted derivatives such as acetals and methoxy-functionalized products . However, commercial availability has been discontinued in recent years, as noted in product listings .
Properties
IUPAC Name |
2-bromo-3,3-dimethylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5(7)6(2,3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMLKGHOPUBSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311893 | |
| Record name | 2-Bromo-3,3-dimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33693-77-5 | |
| Record name | NSC246203 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3,3-dimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3,3-dimethylbut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3,3-dimethylbut-1-ene can be synthesized through the addition of hydrogen bromide (HBr) to 3,3-dimethylbut-1-ene. This reaction can proceed via two different mechanisms depending on the presence of peroxides:
Without Peroxides: The reaction follows Markovnikov’s rule, where the bromine atom attaches to the more substituted carbon atom, resulting in the formation of 2-bromo-2,3-dimethylbutane.
Industrial Production Methods: Industrial production of this compound typically involves the controlled addition of hydrogen bromide to 3,3-dimethylbut-1-ene in the presence of a radical initiator to ensure the anti-Markovnikov addition. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,3-dimethylbut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a strong base such as sodium hydroxide.
Elimination Reactions: Conducted under basic conditions with reagents like potassium tert-butoxide.
Addition Reactions: Performed with halogens (e.g., bromine) or hydrogen halides (e.g., HBr) under controlled conditions.
Major Products:
Substitution: Formation of 3,3-dimethylbutan-1-ol.
Elimination: Formation of 3,3-dimethylbut-1-ene.
Addition: Formation of vicinal dihalides or halohydrins depending on the reagents used.
Scientific Research Applications
2-Bromo-3,3-dimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-3,3-dimethylbut-1-ene primarily involves its reactivity as an alkene and a brominated compound. The double bond in the molecule allows it to participate in addition reactions, while the bromine atom can undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Isomers
(a) 3-Bromo-1,2-dimethylbut-1-ene
- Structure : Bromine at C3 instead of C2, with methyl groups at C1 and C2.
- Reactivity : Reduced steric hindrance compared to 2-bromo-3,3-dimethylbut-1-ene, leading to faster SN2 reactions. However, the absence of geminal methyl groups reduces stability during elimination .
- Applications : Less commonly reported in synthetic pathways due to competing rearrangement pathways .
(b) 4-Bromo-3-methylpent-2-ene
Table 1: Comparison of Structural Isomers
Stereoisomers
(Z)- and (E)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene
- Structure : Substituted with methoxyphenyl groups at C1 and C4, with stereochemistry at the double bond.
- Reactivity : The (E)-isomer exhibits lower energy barriers for rotation, whereas the (Z)-isomer’s bulky groups lead to restricted rotation and distinct fragmentation patterns in mass spectrometry .
- Mass Spectrometry : Both isomers show a base peak at m/z 121 ([M-C₁₂H₁₅O]⁺), but differ in intermediate fragments (e.g., m/z 159 for (Z) vs. m/z 148 for (E)) .
Table 2: Stereochemical and Analytical Comparison
| Isomer | Molecular Weight | Key MS Fragments (m/z) | Stability |
|---|---|---|---|
| (Z) | 296 | 159, 121 | Higher steric strain |
| (E) | 296 | 148, 121 | Lower steric strain |
Brominated Aromatic Compounds
(a) 2-Bromo-3,4-dimethoxybenzaldehyde
- Structure : Aromatic bromo compound with methoxy and aldehyde groups.
- Reactivity : Undergoes methylation to form 2-bromo-3,4-dimethoxybenzyl alcohol (m.p. 82–85°C), contrasting with the aliphatic reactivity of this compound .
- Physical Properties : Higher melting point (203–204°C for the benzoic acid derivative) compared to aliphatic bromoalkenes .
(b) 2-Bromo-3,5-dinitrobenzamide
Table 3: Aromatic vs. Aliphatic Bromo Compounds
Halogen-Substituted Alkenes with Mixed Substituents
1-Chloro-1-(4-iodophenyl)-3,3-dimethylbut-1-ene
- Structure : Contains chlorine, iodophenyl, and methyl groups.
- Reactivity : The iodine atom’s larger size and lower electronegativity compared to bromine reduce polar interactions but enhance susceptibility to radical reactions .
Biological Activity
2-Bromo-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C₆H₁₁Br. This compound is significant in both synthetic organic chemistry and biological systems due to its unique reactivity and potential interactions with biological molecules. The presence of a bromine atom enhances its electrophilic character, making it a valuable intermediate in various biochemical reactions.
This compound exhibits notable biochemical properties, particularly in its role as a reactive electrophile. It participates in halogenation processes and interacts with key enzymes such as cytochrome P450, which are crucial for the metabolism of xenobiotics. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modifying their activity and function.
Table 1: Key Biochemical Interactions
| Interaction Type | Description |
|---|---|
| Enzyme Interaction | Modifies activity of cytochrome P450 enzymes involved in xenobiotic metabolism |
| Protein Modification | Forms covalent bonds with nucleophilic sites on proteins, affecting their function |
| Cellular Detoxification | Interacts with glutathione to form conjugates that enhance excretion |
Cellular Effects
The compound influences various cellular processes by modifying the activity of critical signaling proteins. For instance, it may inhibit kinase activities that are involved in phosphorylation pathways, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or modifying histones, leading to changes in chromatin structure and gene accessibility.
The molecular mechanism of action primarily involves the compound's ability to form covalent bonds with biomolecules. The bromine atom acts as an electrophile, reacting with nucleophilic sites on proteins, enzymes, and DNA. This reactivity can lead to either enzyme inhibition or activation depending on the specific site of interaction. For example, it may inhibit cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates.
Temporal Effects in Laboratory Settings
In laboratory environments, the effects of this compound can vary over time due to its stability and degradation characteristics. Long-term exposure studies have shown that this compound can induce persistent changes in cellular functions such as alterations in gene expression and metabolic activity. These temporal effects underscore the importance of considering exposure duration when evaluating the biological activity of this compound.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other brominated compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 1-Bromo-3,3-dimethylbutane | Bromine on different carbon | Similar electrophilic reactivity |
| 2-Bromo-2,3-dimethylbutane | Different isomeric structure | Varies in enzyme interaction profiles |
| 3,3-Dimethylbut-1-ene | Parent alkene without bromine | Lacks halogen reactivity |
Case Studies and Research Findings
Research has highlighted the potential implications of this compound in drug design and therapeutic applications due to its ability to modify protein functions through covalent bonding. Studies indicate that this compound may influence metabolic pathways and cellular responses to xenobiotic exposure.
Case Study Example:
A study examining the interaction of this compound with cytochrome P450 revealed that prolonged exposure resulted in significant inhibition of enzyme activity. This inhibition was linked to alterations in metabolic processing of other substrates, suggesting potential applications in understanding drug interactions and toxicity mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
